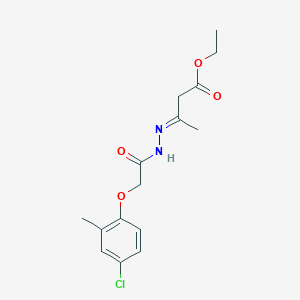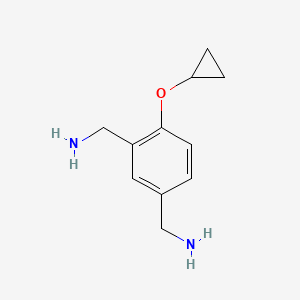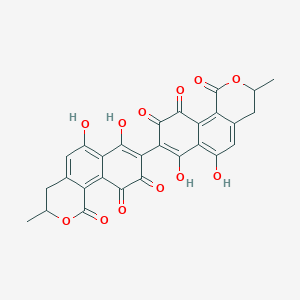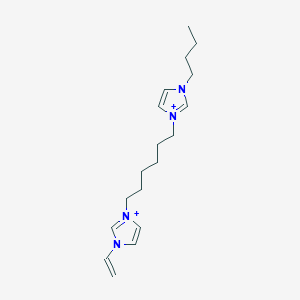![molecular formula C21H21FN4O3S B14804020 N-benzyl-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide](/img/structure/B14804020.png)
N-benzyl-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-3-(4-fluorophenyl)acrylamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a benzylamino group, a fluorophenyl group, and a hydrazino carbonothioyl moiety, making it an interesting subject for scientific investigation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-3-(4-fluorophenyl)acrylamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzylamino intermediate: This step involves the reaction of benzylamine with a suitable acylating agent to form the benzylamino group.
Introduction of the hydrazino carbonothioyl moiety: The benzylamino intermediate is then reacted with a hydrazine derivative and a thiocarbonyl compound to introduce the hydrazino carbonothioyl group.
Coupling with the fluorophenyl acrylamide: Finally, the intermediate is coupled with 3-(4-fluorophenyl)acrylamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-3-(4-fluorophenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with halogen or other nucleophiles.
Applications De Recherche Scientifique
N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-3-(4-fluorophenyl)acrylamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Investigation of its properties for use in the development of new materials with unique electronic or optical properties.
Chemical Research: Study of its reactivity and mechanism of action in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-3-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes or biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-3-chlorobenzamide
- N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-4-fluorobenzamide
Uniqueness
N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-3-(4-fluorophenyl)acrylamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C21H21FN4O3S |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
N-benzyl-4-[2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl]hydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C21H21FN4O3S/c22-17-9-6-15(7-10-17)8-11-19(28)24-21(30)26-25-20(29)13-12-18(27)23-14-16-4-2-1-3-5-16/h1-11H,12-14H2,(H,23,27)(H,25,29)(H2,24,26,28,30)/b11-8+ |
Clé InChI |
QDACRXLENZJQGI-DHZHZOJOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=S)NC(=O)/C=C/C2=CC=C(C=C2)F |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=S)NC(=O)C=CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-(Diethoxyphosphoryl)-2-methyl-3-((((3-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)propyl)carbamoyl)oxy)methyl)-3,4-dihydro-2H-pyrrole 1-oxide](/img/structure/B14803937.png)
![[(4-Isopropoxy-3-thienyl)methyl]amine](/img/structure/B14803943.png)


![Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14803957.png)

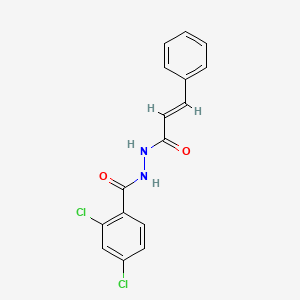
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline](/img/structure/B14803970.png)
